molecular formula C21H22N6O2S B12203308 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B12203308
M. Wt: 422.5 g/mol
InChI Key: IDMBDCGFIMICCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a structurally complex molecule combining an indole core, a tetrazole ring, and an acetamide linker. The indole moiety (6-methoxy-substituted) is connected via an ethyl chain to the acetamide group, which is further modified by a sulfanyl-tetrazole unit substituted with a 3-methylphenyl group. This compound’s design leverages the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin, indomethacin) and the tetrazole ring’s role as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, as seen in analogous tetrazole-acetamide derivatives .

Properties

Molecular Formula

C21H22N6O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C21H22N6O2S/c1-14-4-3-5-16(10-14)27-21(24-25-26-27)30-13-20(28)22-9-8-15-12-23-19-11-17(29-2)6-7-18(15)19/h3-7,10-12,23H,8-9,13H2,1-2H3,(H,22,28)

InChI Key

IDMBDCGFIMICCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring could yield indole-3-carboxylic acid, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

a) 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide ()

  • Structural Differences : Replaces the indole-ethyl group with a thiadiazole ring and substitutes the 3-methylphenyl group with 3-chloro-4-methylphenyl.

b) N-Benzyl-2-(1H-tetrazol-5-yl)acetamide derivatives ()

  • Structural Differences : Features benzyl or alkyl groups instead of the indole-ethyl chain. For example, 2o incorporates a thiophene-ethyl group.
  • Implications : The absence of the indole moiety reduces opportunities for hydrophobic interactions. However, alkyl/aryl groups (e.g., thiophene in 2o ) may enhance solubility or target selectivity .

c) Losartan and Valsartan ()

  • Structural Differences : Angiotensin II receptor blockers with biphenyl-tetrazole cores instead of indole-acetamide scaffolds.
  • Implications: Demonstrates tetrazole’s role in mimicking carboxylates for receptor binding. The target compound’s indole-ethyl group may confer unique selectivity for non-angiotensin targets (e.g., serotonin receptors) .

Analogues with Triazole Moieties

a) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()

  • Structural Differences : Triazole replaces tetrazole, with a naphthalene-oxy group instead of 3-methylphenyl.
  • The naphthalene group increases hydrophobicity, which may limit solubility compared to the target compound’s methylphenyl group .

b) 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide ()

  • Structural Differences : Fluorobenzyl substituent replaces indole-ethyl chain; triazole instead of tetrazole.
  • Implications : Fluorine enhances bioavailability via electronegative effects, but triazole’s reduced acidity compared to tetrazole may diminish ionic interactions .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Bioactivity/Notes
Target Compound Indole-ethyl + tetrazole 6-Methoxyindole, 3-methylphenyl Likely CNS/anti-inflammatory activity*
Compound Thiadiazole + tetrazole 3-Chloro-4-methylphenyl Potential antimicrobial activity
Losartan () Biphenyl + tetrazole Imidazole, butyl chain Angiotensin II receptor antagonist
(6a) Triazole + naphthalene Naphthalene-oxy group Synthetic intermediate; no bioactivity data
(38) Triazole + fluorobenzyl 2-Fluorobenzyl MIC = 8 µg/mL (E. coli)

*Hypothesized based on structural similarity to indomethacin and tetrazole-based bioactive molecules.

Key Findings and Implications

  • Tetrazole vs. Triazole : Tetrazoles in the target compound enhance hydrogen-bonding and metabolic stability compared to triazole analogues .
  • Indole vs.
  • Substituent Effects : The 3-methylphenyl group balances lipophilicity and steric effects, avoiding the metabolic liabilities of halogens (e.g., ’s chloro group) .

Biological Activity

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 307.39 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets. The presence of the indole moiety is known to facilitate interactions with serotonin receptors, while the tetrazole group contributes to its binding affinity in various biological systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole, including this compound, possess significant antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In vitro studies reported minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.98
MRSA0.98
Candida albicans7.80

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).

Results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 μM across different cell lines, highlighting its potential as a chemotherapeutic agent .

Cell LineIC50 (μM)
A54915
HeLa20
MCF725

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized various indole derivatives, including the target compound. The study focused on their antimicrobial activity against clinical isolates of MRSA and Mycobacterium tuberculosis. The results confirmed that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections .

Evaluation of Anticancer Properties

Another study investigated the anticancer effects of the compound in vivo using xenograft models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.